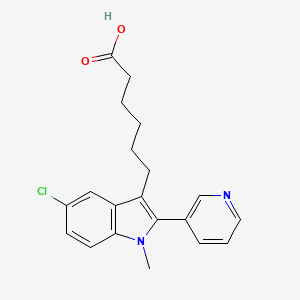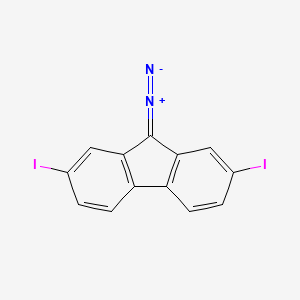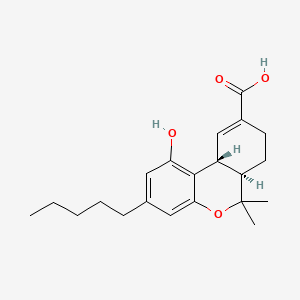
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
Descripción general
Descripción
An analytical reference standard suitable in cannabinoid testing, clinical toxicology, forensic analysis, or urine drug testing by LC-MS/MS or GC/MS. Also known as THC acid, 11-nor-9-Carboxy-Δ 9-THC is the main secondary metabolite of THC found in urine or blood of cannabis users.
11-nor-9-carboxy-Delta-tetrahydrocannabinol is a phytocannabinoid that is Delta-tetrahydrocannabinol in which the C-11 methyl has been fully oxidised to a carboxy group. Further enzymatic oxidation product of 11-hydroxy-Delta-tetrahydrocannabinol. It has a role as a human xenobiotic metabolite. It derives from a Delta-tetrahydrocannabinol.
Aplicaciones Científicas De Investigación
Detection and Environmental Presence
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH), a major metabolite of Δ9-tetrahydrocannabinol (THC), has been identified as an emerging contaminant in aquatic environments. Recent advancements in analytical techniques, such as gas or liquid chromatography coupled with mass spectrometry, have enabled the detection of THC-COOH at nanogram to picogram per liter concentrations in various water sources. Studies have reported the presence of THC-COOH in untreated and treated wastewater, surface water, and even in tap water, highlighting its widespread occurrence and the potential environmental impact of cannabis use and disposal (Park, Mackie, & Gagnon, 2017). This underlines the need for further research on its fate, toxicity, and removal methods in water treatment processes to mitigate its environmental footprint.
Pharmacokinetics and Dynamics
Understanding the pharmacokinetics of cannabinoids, including THC and its metabolites like THC-COOH, is crucial for various medical and legal applications. Research in this area focuses on how these compounds are absorbed, distributed, metabolized, and excreted by the body. For instance, THC shows a high variability in bioavailability when smoked versus ingested orally, and its metabolites can be detected in bodily fluids for extended periods. This information is essential for interpreting drug tests, understanding the long-term effects of cannabis use, and developing therapeutic applications of cannabinoids (McGilveray, 2005).
Neuroimmune Modulation and Disease Progression
THC-COOH plays a role in the complex interaction between cannabinoid compounds and the immune system, which is particularly relevant in the context of diseases like HIV/SIV. Studies in non-human primates have shown that chronic administration of THC, the precursor of THC-COOH, can ameliorate disease progression, reduce viral load and tissue inflammation, and decrease morbidity and mortality in SIV-infected macaques. These findings suggest that cannabinoids may modulate immune responses in a way that impacts disease progression, though the exact mechanisms remain to be fully elucidated. This line of research holds promise for therapeutic interventions in immune-compromised patients, highlighting the potential of cannabinoids beyond their psychoactive properties (Molina et al., 2011).
Mecanismo De Acción
Target of Action
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed . The primary targets of this compound are the cannabinoid receptors, which are found throughout the body .
Mode of Action
The psychoactive effects of THC are primarily mediated by the activation of cannabinoid receptors, which result in a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . It has also been shown to moderate the effects of THC itself which may help explain the difference in subjective effects seen between occasional and regular users of cannabis .
Biochemical Pathways
This compound is formed in the body by oxidation of the active metabolite 11-hydroxy-THC by liver enzymes. It is then metabolized further by conjugation with glucuronide, forming a water-soluble congener which can be more easily excreted by the body .
Pharmacokinetics
The pharmacokinetic properties of this compound are variable. It has a long half-life in the body of up to several days (or even weeks in very heavy users), making it the main metabolite tested for blood or urine testing for cannabis use .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the body can be detected in blood or urine tests, and its levels can be used to determine how recently cannabis was consumed . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as the individual’s metabolism, the frequency of cannabis use, and the method of cannabis consumption .
Análisis Bioquímico
Biochemical Properties
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol plays a significant role in biochemical reactions as a metabolite of delta-9-tetrahydrocannabinol. It interacts with various enzymes, including cytochrome P450 enzymes, which are responsible for its formation from delta-9-tetrahydrocannabinol . Additionally, this compound can bind to cannabinoid receptors, albeit with lower affinity compared to delta-9-tetrahydrocannabinol, influencing various biochemical pathways .
Cellular Effects
This compound affects various cell types and cellular processes. It can influence cell signaling pathways, particularly those involving cannabinoid receptors. This compound has been shown to alter gene expression and cellular metabolism, leading to changes in cell function . For instance, it can modulate the activity of immune cells, impacting inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors and other biomolecules. It can act as a partial agonist or antagonist at these receptors, leading to changes in downstream signaling pathways . Additionally, this compound can inhibit or activate various enzymes, influencing metabolic processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable but can degrade under certain conditions, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects have been observed at high doses, including alterations in liver function and immune responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed through the oxidation of delta-9-tetrahydrocannabinol by cytochrome P450 enzymes . This compound can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound is often found in higher concentrations in fatty tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204907, DTXSID701344925 | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56354-06-4, 104874-50-2 | |
| Record name | 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56354-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56354-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TPC9E4A32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is THC-COOH formed in the body?
A1: THC-COOH is formed through the metabolic breakdown of THC, the primary psychoactive component of cannabis. Following cannabis consumption, THC is metabolized in the liver, primarily by enzymes belonging to the cytochrome P450 family. This process involves several steps, ultimately leading to the formation of THC-COOH, a more water-soluble and inactive metabolite.
Q2: Does THC-COOH produce psychoactive effects?
A: Unlike THC, THC-COOH is not considered psychoactive. [, , , ]. It does not bind significantly to cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC [, , , ].
Q3: What is the significance of THC-COOH in drug testing?
A: THC-COOH is the primary metabolite targeted in urine drug tests for cannabis use [, , , , ]. Due to its long elimination half-life compared to THC, THC-COOH can be detected in urine for a longer duration, even after the psychoactive effects of THC have dissipated. [, , , , ].
Q4: How long can THC-COOH be detected in urine?
A: The detection window for THC-COOH in urine varies depending on several factors, including frequency and amount of cannabis use, individual metabolism, and the sensitivity of the testing method. In general, THC-COOH can be detected in urine for up to 30 days or more following heavy cannabis use, although detection windows are typically shorter for infrequent or light users [, , , ].
Q5: Can urine THC-COOH levels accurately determine the time of cannabis use?
A: While THC-COOH detection in urine indicates past cannabis use, it cannot precisely pinpoint the time of consumption. [, , , , ] The presence of THC-COOH only confirms that cannabis was used within a certain timeframe, not the specific time of use.
Q6: What is the significance of creatinine normalization in THC-COOH urine testing?
A: Creatinine normalization is employed in urine drug testing to account for variations in urine concentration. By comparing THC-COOH levels to creatinine levels, which remain relatively constant, a more accurate assessment of cannabis use can be obtained, minimizing the impact of diluted or concentrated urine samples. [].
Q7: What are the analytical techniques used for THC-COOH detection and quantification?
A: A variety of analytical techniques are employed for THC-COOH analysis, with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common methods. These techniques offer high sensitivity and specificity, enabling accurate identification and quantification of THC-COOH in various biological matrices, including urine, blood, and hair [, , , , , , , , , ].
Q8: What are the potential applications of THC-COOH research beyond drug testing?
A8: While THC-COOH is primarily known for its role in drug testing, its unique properties and pharmacokinetic profile make it an intriguing target for research beyond this scope. For example, understanding the mechanisms and factors influencing THC-COOH formation and elimination could provide valuable insights for developing targeted therapies for cannabis use disorder or mitigating the negative effects of THC intoxication.
Q9: How does the presence of other cannabinoids, like cannabidiol (CBD), affect THC-COOH levels?
A: The presence of other cannabinoids, particularly CBD, can influence THC's pharmacokinetic profile and subsequently impact THC-COOH levels. Some studies suggest that CBD may compete with THC for metabolizing enzymes, potentially leading to altered THC-COOH formation rates. [].
Q10: Can THC-COOH be used as a biomarker for assessing cannabis use patterns or history?
A: While THC-COOH can indicate past cannabis use, its utility as a standalone biomarker for assessing specific use patterns or history is limited. [, , , , ] Factors such as individual metabolism, frequency of use, and time since last use can significantly impact THC-COOH levels, making it challenging to draw definitive conclusions about past use patterns based solely on THC-COOH measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
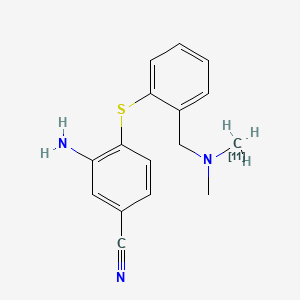
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
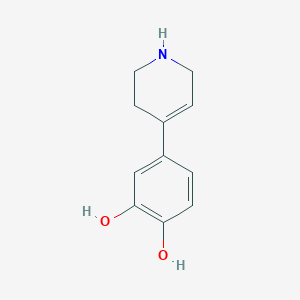



![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)
